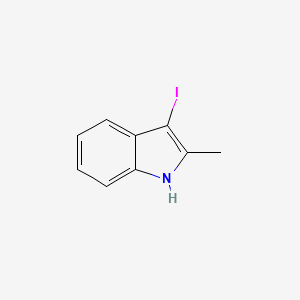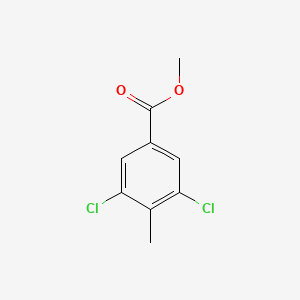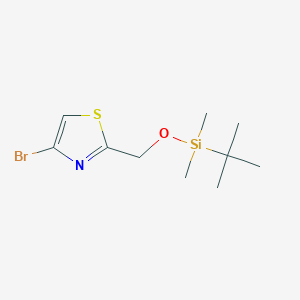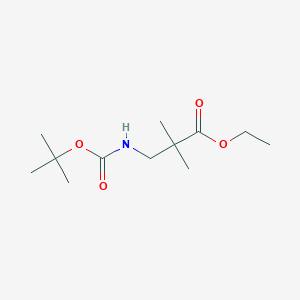
L-Leucine-d3-N-t-BOC H2O (methyl-d3)
Overview
Description
L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a derivative of L-Leucine . It is a stable isotope-labelled compound and is used in various fields such as analytical standards, pharmaceuticals, and illicit drugs & alcohol .
Molecular Structure Analysis
The molecular structure of L-Leucine-d3-N-t-BOC H2O (methyl-d3) is represented by the formula: CH3CH(CD3)CH2CH(NH-t-BOC)COOH•H2O . The molecular weight of this compound is 252.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of L-Leucine-d3-N-t-BOC H2O (methyl-d3) include a molecular weight of 252.32 . It is a non-hazardous compound for transport .Scientific Research Applications
Controlled Synthesis and Self-Assembly of Polymers
Leucine and isoleucine-based polymers are synthesized for their hydrophobicity and formation of α-helical structures. These polymers, through controlled polymerization processes, can form narrow polydisperse polymers with molecular weight controlled by the monomer/chain transfer agent ratio. The polymers exhibit pH-responsive behavior due to their side chain amine functionality, making them attractive for drug delivery applications and biomolecule conjugation (Bauri, Roy, Pant, & De, 2013).
Stable Isotope Labeling in Proteomics
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is used. Cells are grown in media supplemented with non-radioactive, isotopically labeled amino acids like deuterated leucine (Leu-d3) for in vivo incorporation into proteins. This approach is valuable for the relative quantitation of changes in protein expression (Ong et al., 2002).
Molecular Structure Analysis
Research on the molecular structure and conformation of N-(t-butoxycarbonyl)-L-isoleucyl-L-leucine methyl ester provides insights into the peptide unit configuration, molecular conformations, and intermolecular interactions, which are significant for understanding peptide behavior and properties (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).
Biosynthesis and Biotechnology Applications
Leucine dehydrogenase plays a key role in the biosynthesis of L-tert-leucine, a non-natural chiral amino acid used in pharmaceuticals, cosmetics, and food additives. Engineered Escherichia coli cells expressing leucine dehydrogenase have been used for the efficient biosynthesis of L-tert-leucine (Jia et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of L-Leucine-d3-N-t-BOC H2O (methyl-d3) is the mTOR signaling pathway . This pathway plays a crucial role in cellular processes such as growth, proliferation, and survival.
Mode of Action
L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a deuterated form of L-Leucine . As an essential branched-chain amino acid (BCAA), L-Leucine can activate the mTOR signaling pathway . The activation of this pathway leads to various cellular changes, including increased protein synthesis, cell growth, and proliferation.
Biochemical Pathways
The compound’s action primarily affects the mTOR signaling pathway . This pathway is crucial for many cellular processes, including protein synthesis, cell growth, and cell cycle progression. The activation of the mTOR pathway by L-Leucine-d3-N-t-BOC H2O (methyl-d3) can lead to increased protein synthesis and cell growth.
Result of Action
The activation of the mTOR signaling pathway by L-Leucine-d3-N-t-BOC H2O (methyl-d3) leads to increased protein synthesis and cell growth . This can result in enhanced cellular function and potentially influence various physiological processes.
Action Environment
The compound is stable if stored under recommended conditions . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)





![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)
![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)

